Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate
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Description
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898783-38-5 . It has a molecular weight of 335.47 . The IUPAC name for this compound is ethyl 5-oxo-5-[4-(4-thiomorpholinylmethyl)phenyl]pentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds : It's used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues through photolysis, which is a process involving light to induce chemical reactions (Prager & Williams, 1996).
Antimicrobial Agents : Researchers have explored its use in creating new quinazolines, which have potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Cytotoxic Activity in Cancer Research : A study has shown its derivatives to exhibit cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, highlighting its potential in cancer research (Nguyen et al., 2019).
Antimicrobial and Antituberculosis Activity : Compounds synthesized using ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate have been tested for their antibacterial, antifungal, and antituberculosis activities (Mathada & Mathada, 2009).
Cardiovascular Activity Studies : This compound has been used in the synthesis of hexahydroquinoline derivatives, with observed effects on calcium channel antagonists, suggesting potential cardiovascular applications (Gupta & Misra, 2008).
Crystal Structure Analysis : The crystal structure of a derivative of this compound has been analyzed, contributing to the understanding of molecular interactions and stability in chemical compounds (Baba et al., 2019).
Potential Anticancer Agents : It's involved in the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents, showing efficacy against several human cancer cell lines (Fang et al., 2016).
properties
IUPAC Name |
ethyl 5-oxo-5-[2-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-23-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWBDZTMVZXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643852 |
Source
|
Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-62-2 |
Source
|
Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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